molecular formula C18H18N4O4S B14957513 5-(4-methoxyphenyl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-4-carboxamide

5-(4-methoxyphenyl)-N-(4-sulfamoylbenzyl)-1H-pyrazole-4-carboxamide

Cat. No.: B14957513
M. Wt: 386.4 g/mol
InChI Key: PAECGANWUQETHB-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methoxyphenyl group and a sulfamoylphenylmethyl group. Its molecular formula is C17H17N3O4S.

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl and sulfamoylphenylmethyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonamides. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

5-(4-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-(4-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-4-carboxamide include other pyrazole derivatives with different substituents. These compounds may share some structural similarities but differ in their specific functional groups and biological activities. Examples of similar compounds include:

  • 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-4-carboxamide

The uniqueness of 5-(4-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[(4-sulfamoylphenyl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H18N4O4S/c1-26-14-6-4-13(5-7-14)17-16(11-21-22-17)18(23)20-10-12-2-8-15(9-3-12)27(19,24)25/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)(H2,19,24,25)

InChI Key

PAECGANWUQETHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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